molecular formula C27H22Br2N2O B12670784 N,N'-Bis((2-bromophenyl)phenylmethyl)urea CAS No. 160807-86-3

N,N'-Bis((2-bromophenyl)phenylmethyl)urea

Cat. No.: B12670784
CAS No.: 160807-86-3
M. Wt: 550.3 g/mol
InChI Key: DPYPSFSAYSVHET-UHFFFAOYSA-N
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Description

N,N’-Bis((2-bromophenyl)phenylmethyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of two bromophenyl groups and a phenylmethyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis((2-bromophenyl)phenylmethyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 2-bromophenylamine with phenylmethyl isocyanate under mild conditions. This reaction can be carried out in the presence of a catalyst or under catalyst-free conditions in water, which is an environmentally friendly approach .

Industrial Production Methods

Industrial production of N-substituted ureas, including N,N’-Bis((2-bromophenyl)phenylmethyl)urea, often involves the use of phosgene or its derivatives. due to the hazardous nature of phosgene, alternative methods such as the use of carbamoyl chlorides or isocyanates are preferred. These methods are more environmentally friendly and safer .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis((2-bromophenyl)phenylmethyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the bromophenyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new urea derivative with the amine group replacing the bromine atom.

Scientific Research Applications

N,N’-Bis((2-bromophenyl)phenylmethyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-Bis((2-bromophenyl)phenylmethyl)urea involves its interaction with molecular targets such as enzymes or proteins. The bromophenyl groups can form hydrogen bonds or other interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenylmethyl group can also contribute to the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis((2-bromophenyl)phenylmethyl)urea is unique due to the presence of bromine atoms, which enhance its reactivity and potential for further chemical modifications. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

160807-86-3

Molecular Formula

C27H22Br2N2O

Molecular Weight

550.3 g/mol

IUPAC Name

1,3-bis[(2-bromophenyl)-phenylmethyl]urea

InChI

InChI=1S/C27H22Br2N2O/c28-23-17-9-7-15-21(23)25(19-11-3-1-4-12-19)30-27(32)31-26(20-13-5-2-6-14-20)22-16-8-10-18-24(22)29/h1-18,25-26H,(H2,30,31,32)

InChI Key

DPYPSFSAYSVHET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2Br)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4Br

Origin of Product

United States

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